molecular formula C7H12O B14676267 3-Ethoxypenta-1,3-diene CAS No. 32377-23-4

3-Ethoxypenta-1,3-diene

Cat. No.: B14676267
CAS No.: 32377-23-4
M. Wt: 112.17 g/mol
InChI Key: ZGNCPWAGDPPZSU-UHFFFAOYSA-N
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Description

3-Ethoxypenta-1,3-diene is a conjugated diene, which means it contains two double bonds separated by a single bond. This structural feature imparts unique chemical properties to the compound, making it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxypenta-1,3-diene can be achieved through several methods. One common approach involves the olefination of aldehydes. For instance, lithiated allylic phosphonates can undergo efficient olefination reactions with aldehydes to produce terminal 1,3-dienes with high selectivity for the E-isomer . Another method involves the use of Lewis acid-promoted addition of 1,3-bis(silyl)propenes to aldehydes, yielding (E)-1,3-dienes with excellent stereoselectivity and good yields .

Industrial Production Methods

Industrial production of 1,3-dienes, including this compound, often relies on large-scale olefination reactions. These processes are designed to be efficient and cost-effective, utilizing readily available starting materials and catalysts to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-Ethoxypenta-1,3-diene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen halides, halogens, and various dienophiles. Reaction conditions often involve specific temperatures and solvents to control the reaction pathways and product distributions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic addition with hydrogen halides can yield both 1,2- and 1,4-addition products, while cycloaddition reactions can produce cyclic compounds.

Mechanism of Action

The mechanism of action of 3-Ethoxypenta-1,3-diene in chemical reactions involves the interaction of its conjugated diene system with various reagents. The molecular targets and pathways depend on the specific reaction. For example, in electrophilic addition reactions, the compound forms carbocation intermediates that can undergo further transformations . In cycloaddition reactions, the diene system interacts with dienophiles to form cyclic products through a concerted mechanism .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Ethoxypenta-1,3-diene include other conjugated dienes such as:

Uniqueness

What sets this compound apart from these similar compounds is the presence of the ethoxy group, which can influence its reactivity and the types of reactions it undergoes. This functional group can also impart different physical and chemical properties, making it useful in specific applications where other dienes may not be suitable.

Properties

CAS No.

32377-23-4

Molecular Formula

C7H12O

Molecular Weight

112.17 g/mol

IUPAC Name

3-ethoxypenta-1,3-diene

InChI

InChI=1S/C7H12O/c1-4-7(5-2)8-6-3/h4-5H,1,6H2,2-3H3

InChI Key

ZGNCPWAGDPPZSU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=CC)C=C

Origin of Product

United States

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